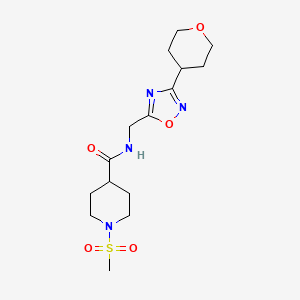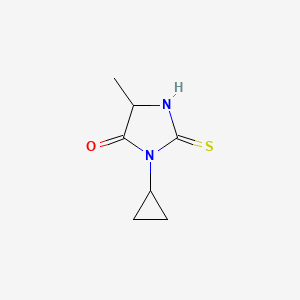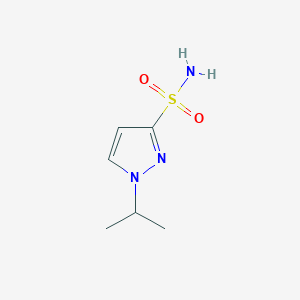![molecular formula C18H19N5O4S B2684862 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941875-07-6](/img/structure/B2684862.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a benzo[b][1,4]dioxine ring, which is a type of aromatic ether .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring and the benzo[b][1,4]dioxine ring. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and benzo[b][1,4]dioxine rings would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The tetrazole ring is known to participate in a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Alkylation and Oxidation Studies
- A study by Ohkata, K., Takee, K., & Akiba, K. (1985) explored the alkylation and oxidation of related sulfonamide compounds, providing insights into their chemical reactivity and structural features, which are fundamental for understanding their applications in scientific research (Ohkata, Takee, & Akiba, 1985).
Binding Studies
- Jun, H., Mayer, R. T., Himel, C., & Luzzi, L. (1971) conducted a study using fluorescent probe techniques to understand the binding properties of sulfonamide compounds, which is crucial for their potential applications in biochemistry and pharmacology (Jun, Mayer, Himel, & Luzzi, 1971).
Pharmacological Evaluation
- Irshad, M. (2018) conducted pharmacological evaluations of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide derivatives, demonstrating their moderate to good activity against certain enzymes, which is significant for their potential therapeutic applications (Irshad, 2018).
Synthesis and Biological Screening
- Irshad, M., Abbasi, M., Rehman, A., Siddiqui, S. Z., Ali, M., Ashraf, M., Ismail, T., Ahmad, I., Hassan, S., Lodhi, M., & Jamal, S. B. (2016) focused on the synthesis and biological screening of ethylated sulfonamides, providing valuable insights into their chemical properties and potential biological activities (Irshad et al., 2016).
Cytotoxicity and Enzyme Inhibition
- Kucukoglu, K., Oral, F., Aydin, T., Yamali, C., Algul, O., Sakagami, H., Gulcin, I., Supuran, C., & Gul, H. (2016) explored the cytotoxicity and carbonic anhydrase inhibitory activities of pyrazoline benzene sulfonamides, which can have implications in cancer research and enzyme inhibition studies (Kucukoglu et al., 2016).
Chlorosulfonation Studies
- Cremlyn, R., Bassin, J. P., Farouk, S., Potterton, M., & Mattu, T. (1992) investigated the chlorosulfonation of related compounds, which is important for understanding their chemical transformations and potential applications in material science (Cremlyn et al., 1992).
Enzyme Inhibitory Studies
- Abbasi, M., Riaz, S., Rehman, A., Siddiqui, S. Z., Shah, S. A., Ashraf, M., Lodhi, M., & Khan, F. (2019) conducted studies on the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties, crucial for their potential therapeutic applications (Abbasi et al., 2019).
Muscarinic Antagonist Synthesis
- Evans, P., Lee, A. T. L., & Thomas, E. J. (2008) described the synthesis of a compound for evaluation as a muscarinic antagonist, highlighting the potential pharmaceutical applications of such sulfonamide derivatives (Evans, Lee, & Thomas, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-12-3-4-14(9-13(12)2)23-18(20-21-22-23)11-19-28(24,25)15-5-6-16-17(10-15)27-8-7-26-16/h3-6,9-10,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWSEMVWRIJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)

![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)
![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)



![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)

![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)
![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)